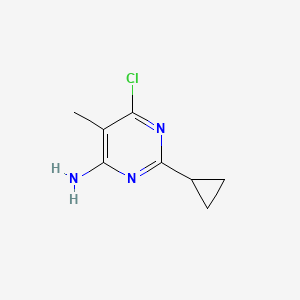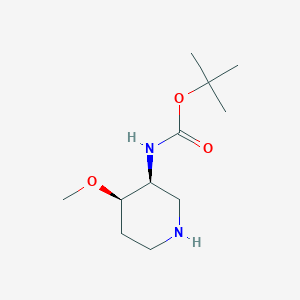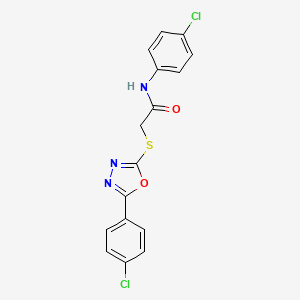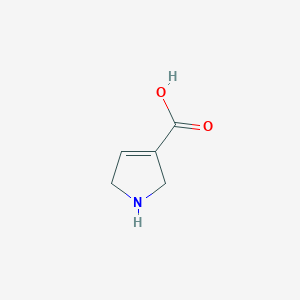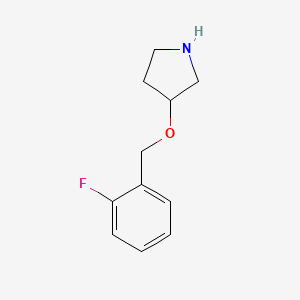
3-((2-Fluorobenzyl)oxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Fluorbenzyl)oxy)pyrrolidin ist eine chemische Verbindung mit der Summenformel C12H16FNO. Es ist ein Derivat von Pyrrolidin, einem fünfgliedrigen stickstoffhaltigen Heterocyclus, und verfügt über eine 2-Fluorbenzyl-Gruppe, die über ein Sauerstoffatom gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((2-Fluorbenzyl)oxy)pyrrolidin beinhaltet typischerweise die Reaktion von 2-Fluorbenzylalkohol mit Pyrrolidin in Gegenwart einer geeigneten Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
Ausgangsmaterialien: 2-Fluorbenzylalkohol und Pyrrolidin.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol mit einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um die nukleophile Substitutionsreaktion zu erleichtern.
Verfahren: Der 2-Fluorbenzylalkohol wird zu einer Lösung von Pyrrolidin und der Base im gewählten Lösungsmittel gegeben. Das Gemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist.
Reinigung: Das Produkt wird mit Standardtechniken wie Säulenchromatographie oder Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für 3-((2-Fluorbenzyl)oxy)pyrrolidin nicht weit verbreitet sind, gelten die allgemeinen Prinzipien der großtechnischen organischen Synthese. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten, die Verwendung kostengünstiger Reagenzien und die Implementierung effizienter Reinigungsprozesse, um die Reinheit und Qualität der Verbindung zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
3-((2-Fluorbenzyl)oxy)pyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom oder die Benzylgruppe durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung verschiedener substituierter Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen und sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit.
Industrie: Wird bei der Entwicklung neuartiger Materialien und als Baustein bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-((2-Fluorbenzyl)oxy)pyrrolidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Wirkungen der Verbindung werden durch ihre Bindung an Zielproteine oder Enzyme vermittelt, was zu einer Modulation ihrer Aktivität führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren. So kann es beispielsweise in der neurologischen Forschung mit Neurotransmitterrezeptoren oder Enzymen interagieren, die am Neurotransmitterstoffwechsel beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Fluorobenzyl)oxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((2-Fluorobenzyl)oxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in neurological research, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
3-((2-Fluorbenzyl)oxy)pyrrolidin kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
3-((2-Cyclohexylethoxy)methyl)pyrrolidin: Ähnliche Struktur, jedoch mit einer Cyclohexylethoxy-Gruppe anstelle einer Fluorbenzyl-Gruppe.
3-((Cyclopropylmethoxy)methyl)pyrrolidin: Besitzt eine Cyclopropylmethoxy-Gruppe, die unterschiedliche sterische und elektronische Eigenschaften bietet.
1-(4-Fluorbenzoyl)pyrrolidin:
Diese Vergleiche unterstreichen die einzigartigen chemischen und physikalischen Eigenschaften von 3-((2-Fluorbenzyl)oxy)pyrrolidin, die zu seinen spezifischen Anwendungen und Forschungsinteressen beitragen.
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methoxy]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)8-14-10-5-6-13-7-10/h1-4,10,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSIQXJACPTWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)
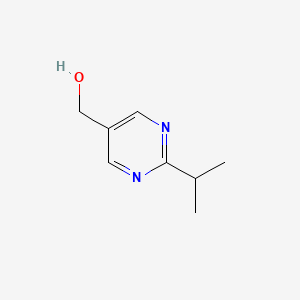
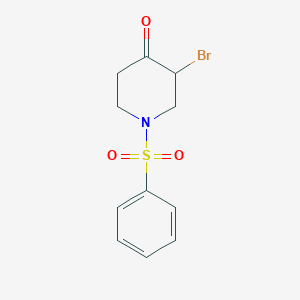
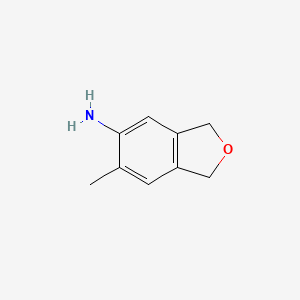
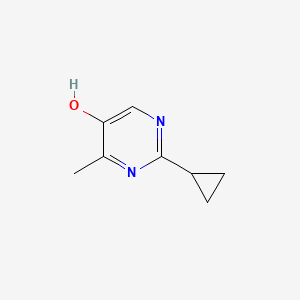
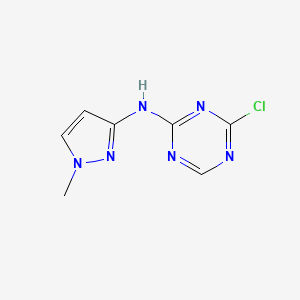
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)
